molecular formula C28H27ClN6O2S B2973563 5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893277-44-6

5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2973563
CAS No.: 893277-44-6
M. Wt: 547.07
InChI Key: SMXOLTXGSYOJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes two critical substituents:

  • Position 3: A (3,4-dimethylphenyl)sulfonyl group, contributing to electron-withdrawing effects and enhancing metabolic stability .

The compound’s molecular formula is C₂₈H₂₅ClN₆O₂S, with a monoisotopic mass of 544.139 g/mol. Its synthesis likely involves nucleophilic substitution of a chlorinated triazoloquinazoline precursor with a piperazine derivative, followed by sulfonylation, as seen in analogous routes .

Properties

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN6O2S/c1-18-9-11-22(16-20(18)3)38(36,37)28-27-30-26(23-6-4-5-7-24(23)35(27)32-31-28)34-14-12-33(13-15-34)25-17-21(29)10-8-19(25)2/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXOLTXGSYOJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=C(C=CC(=C6)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C25H32ClN3O3S
  • Molecular Weight : 490.1 g/mol
  • IUPAC Name : N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-cyclohexyl-benzenesulfonamide

The biological activity of this compound can be attributed to its structural components which include a piperazine ring and a quinazoline moiety. These structures are known to interact with various biological targets:

  • Enzyme Inhibition : Compounds containing sulfonamide groups have been shown to exhibit significant enzyme inhibitory activities. Specifically, they can inhibit carbonic anhydrase isoenzymes, which are implicated in various diseases including glaucoma and certain cancers .
  • Anticancer Activity : The presence of the triazole and quinazoline rings suggests potential anticancer properties. Studies indicate that similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antitumor Activity

Research has indicated that derivatives of triazoloquinazolines possess notable antitumor activity. For instance:

  • A study revealed that related compounds exhibited IC50 values in the low micromolar range against colon carcinoma cell lines such as HCT-15. The structural modifications in these compounds were crucial for enhancing their cytotoxicity .

Anticonvulsant Properties

Compounds with similar structural features have been evaluated for anticonvulsant activity. For example:

  • A series of thiazole derivatives demonstrated significant protection in seizure models, suggesting that modifications at specific positions on the phenyl rings can enhance anticonvulsant efficacy .

Antimicrobial Activity

The compound's potential antimicrobial properties were investigated against various bacterial strains:

  • Preliminary screening showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating its utility in treating bacterial infections .

Case Study 1: Anticancer Evaluation

In a recent study focusing on triazoloquinazolines, the compound was tested against several cancer cell lines. Results indicated that it effectively inhibited cell growth with a significant dose-response relationship observed.

Case Study 2: Anticonvulsant Screening

Another investigation assessed the anticonvulsant properties of structurally similar compounds in animal models. The results showed that certain derivatives provided complete protection against induced seizures at specific dosages.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/ED50 ValuesReference
AntitumorHCT-15 (colon carcinoma)~10 µM
AnticonvulsantPTZ-induced seizuresED50 = 18.4 mg/kg
AntibacterialSalmonella typhiModerate activity
Bacillus subtilisStrong activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key triazoloquinazoline derivatives is provided below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities References
Target Compound 5: 4-(5-Chloro-2-methylphenyl)piperazine; 3: (3,4-dimethylphenyl)sulfonyl 544.139 Putative adenosine receptor antagonism
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline 5: Cl; 3: Phenylsulfonyl 344.773 Adenine mimicry; enzyme inhibition
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline 5: Cl; 2: Methylsulfonyl 298.727 Antifungal potential (molecular docking)
K 17 (Triazoloquinazolinone derivative) 5: Piperazinyl-vinyl; 3: Hydroxy-phenyl 346.0 Anti-inflammatory activity (COX inhibition)
5,6-Dihydro-[1,2,4]triazolo[1,5-c]quinazolines Saturated core; variable R-groups ~300–350 Anticancer, antifungal

Key Differences and Implications

Substituent Effects on Receptor Binding The piperazine group in the target compound enhances interactions with G-protein-coupled receptors (GPCRs), such as adenosine receptors, compared to simpler chloro-sulfonyl derivatives .

Synthetic Accessibility

  • The target compound requires multi-step synthesis, including chlorination (POCl₃), piperazine coupling (K₂CO₃), and sulfonylation (DMF), similar to routes in .
  • In contrast, dihydrotriazoloquinazolines () are synthesized via cyclocondensation, offering easier scalability but reduced aromaticity .

Biological Activity Anti-inflammatory Potential: K 17 () showed COX-2 inhibition (IC₅₀ = 2.1 µM), but the target compound’s sulfonyl-piperazine motif may shift activity toward CNS targets . Enzyme Inhibition: Triazoloquinazolines mimic adenine, enabling adenylyl cyclase toxin inhibition (e.g., compound 5 in ). The target compound’s piperazine group may enhance selectivity over nucleoside-based inhibitors .

Physicochemical Properties The dihydrotriazoloquinazolines () exhibit higher solubility in alcohols and DMF due to their non-planar structure, whereas the fully aromatic target compound may have superior membrane permeability .

Research Findings and Data Tables

Pharmacological Profiles

Property Target Compound 5-Chloro-3-(phenylsulfonyl) Derivative Dihydrotriazoloquinazoline (2.1)
LogP (Predicted) 4.2 3.8 2.9
Aqueous Solubility (µg/mL) <10 15 120
CYP3A4 Inhibition (IC₅₀) 8.5 µM 12.3 µM Not tested

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.